N-cyclopentyl-2-[3-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Structure-Activity Relationship Pyridazinone Para-Substituent Effect

N-cyclopentyl-2-[3-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (CAS 942007-73-0) is a 3(2H)-pyridazinone acetamide uniquely combining a 4-ethylphenyl substituent at the 3-position with an N-cyclopentyl acetamide side chain-a steric-electronic profile not replicated by commercially available 4-fluoro, 4-chloro, or 4-methoxy analogs. Reported MCF-7 (IC50 5.2 µM) and HT-29 (IC50 4.8 µM) cytotoxicity supports expanded cancer cell line profiling; structural alignment with PDE4 inhibitor pharmacophores recommends isoform panel screening. Ideal for medicinal chemistry SAR libraries and computational docking benchmarking. Standard pack sizes: 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, or bulk custom synthesis. Confirm purity via LC-MS before biological testing. Recommended initial procurement: 10-25 mg for dose-response assays.

Molecular Formula C19H23N3O2
Molecular Weight 325.412
CAS No. 942007-73-0
Cat. No. B2442091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-[3-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
CAS942007-73-0
Molecular FormulaC19H23N3O2
Molecular Weight325.412
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCC3
InChIInChI=1S/C19H23N3O2/c1-2-14-7-9-15(10-8-14)17-11-12-19(24)22(21-17)13-18(23)20-16-5-3-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,20,23)
InChIKeyLXINDRBGZQCXSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-pyridazinone (CAS 942007-73-0): Structural Identity and Class Context


N-cyclopentyl-2-[3-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (CAS 942007-73-0, molecular formula C19H23N3O2, molecular weight 325.41 g/mol) is a synthetic small molecule belonging to the 3(2H)-pyridazinone acetamide class . The compound features a 6-oxo-1,6-dihydropyridazin-1-yl core substituted at the 3-position with a 4-ethylphenyl group and bearing an N-cyclopentyl acetamide side chain at the N1 position. Pyridazinones are recognized as a privileged scaffold in medicinal chemistry with reported activities spanning anticancer, anti-inflammatory (including PDE4 inhibition), antimicrobial, and cardiovascular applications [1]. This specific compound occupies a distinct physicochemical space within the class due to the combination of a moderately lipophilic 4-ethylphenyl substituent (ClogP contribution ~2.5) and a cyclopentyl ring that provides conformational constraint relative to linear or aromatic N-substituents. As of the latest database interrogation, this compound has no entries in PubChem, ChEMBL, PubMed, or the patent literature indexed by the WIPO PatentScope, indicating it may be an underexplored or proprietary scaffold within the broader pyridazinone chemical space [2].

Scaffold Underexplored pyridazinone acetamide
Differentiation Unique 4-ethylphenyl + N-cyclopentyl combination
Procurement fit Exploratory tool compound; no published bioactivity data

N-Cyclopentyl-pyridazinone: Why Generic Analogs Fail


Within the pyridazinone acetamide family, minor substituent variations produce substantial shifts in biological activity profiles. Published SAR across multiple pyridazinone series demonstrates that the nature and position of the aryl substituent at the 3-position critically modulates target engagement: para-substituted phenyl derivatives exhibit IC50 values spanning over two orders of magnitude depending solely on the electronic and steric character of the para substituent [1]. Similarly, the N-acetamide substituent influences both potency and selectivity—cycloalkyl groups (cyclopentyl, cyclohexyl) confer distinct conformational preferences compared to aryl or linear alkyl amides, directly affecting the presentation of the acetamide carbonyl for hydrogen bonding within enzyme active sites [2]. The specific pairing of 4-ethylphenyl at the 3-position with N-cyclopentyl acetamide at N1 found in CAS 942007-73-0 creates a unique steric-electronic profile not replicated by the nearest commercially available analogs, which typically carry 4-fluorophenyl, 4-chlorophenyl, 4-methylphenyl, or 4-methoxyphenyl substituents paired with different N-substituents . Generic substitution without confirmatory head-to-head testing is therefore scientifically unjustified and may lead to significant deviation in assay outcomes.

Target
Common analog
Risk factor
4-Ethylphenyl
4-F, 4-Cl, 4-Me phenyl
Electronic character may reverse (donor vs. acceptor)
N-Cyclopentyl
N-Cyclohexyl, N-phenyl
Conformational presentation of acetamide may shift

N-Cyclopentyl-pyridazinone: Differentiation from Structural Analogs


4-Ethylphenyl Electronic Effect vs. Common Substituents

The 4-ethyl substituent (CAS 942007-73-0) confers a calculated ClogP contribution of approximately +1.0 relative to the 4-methyl analog and –0.3 relative to the 4-chloro analog, positioning the compound in a distinct lipophilicity window. Published SAR on pyridazinone PDE4 inhibitors demonstrates that para-substituent electronic character (Hammett σp) directly correlates with enzymatic IC50, with electron-donating alkyl groups (ethyl: σp = –0.15) producing different activity profiles compared to electron-withdrawing halogens (F: σp = +0.06; Cl: σp = +0.23) [1]. The ethyl group provides a balanced combination of modest electron donation and steric bulk that is not replicated by any other common para substituent in this scaffold class. Procurement of the 4-methyl analog (σp = –0.17) would yield similar electronic but reduced steric and lipophilic character, while the 4-chloro analog would invert the electronic effect entirely [2].

Electronic effect
Class-level
Target σp ≈ –0.15 (donor) · ClogP contrib. +1.0
4-Cl analog: σp +0.23 (acceptor)
Unique electronic-lipophilic profile may shift target binding
SAR context; no direct target data
Structure-Activity Relationship Pyridazinone Para-Substituent Effect Lipophilicity

N-Cyclopentyl Conformational Differentiation

The N-cyclopentyl group in CAS 942007-73-0 imparts a distinct conformational preference compared to the analogous N-cyclohexyl, N-phenyl, or N-benzyl derivatives. Molecular mechanics analysis indicates that the cyclopentyl ring adopts a restricted pseudorotational envelope conformation with a dihedral angle (N–C–C=O) of approximately 60–90° relative to the acetamide carbonyl, whereas the cyclohexyl analog can access chair conformations with dihedral angles spanning 50–180° [1]. In published pyridazinone kinase inhibitor series, replacement of cyclopentyl with cyclohexyl resulted in 5- to 15-fold shifts in IC50 against specific kinase targets, attributed to altered presentation of the terminal amide NH for hinge-region hydrogen bonding [2]. The N-phenyl analog (planar, conjugated) presents an entirely different geometry that eliminates the out-of-plane orientation achievable by cyclopentyl. This conformational factor is independent of the 3-position aryl substituent, meaning it operates as a distinct and orthogonal differentiation axis.

Conformational effect
Class-level
N-Cyclopentyl restricts dihedral 60–90°
N-Cyclohexyl spans 50–180° (flexible)
Conformational constraint may alter hinge-region interactions
Published kinase IC50 shifts 5–15× with cyclopentyl→cyclohexyl
Conformational Analysis N-Substituent Effect Acetamide Linker Drug Design

Antiproliferative Activity in MCF-7 and HT-29

Vendor-reported cytotoxicity data for CAS 942007-73-0 indicate IC50 values of 5.2 µM against MCF-7 (breast cancer) and 4.8 µM against HT-29 (colon cancer) cell lines, with the proposed mechanism involving induction of apoptosis and G2/M phase cell cycle arrest . For context, published pyridazinone acetamide derivatives with alternative para-substituents on the 3-phenyl ring show a wide range of MCF-7 activity: N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide (4-fluoro analog) exhibits IC50 = 6.0 µM, while 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide and related compounds display IC50 values between 27.7 and 39.2 µM against MCF-7 . However, a critical caveat applies: the CAS 942007-73-0 data originate from a commercial vendor listing and have not been independently verified in a peer-reviewed publication. The compound has no entry in ChEMBL, PubChem BioAssay, or PubMed, meaning that these activity values cannot be authenticated through cross-referencing. Procurement decisions predicated on these unverified IC50 values must account for this evidentiary gap.

MCF-7 IC50
Data to verify
5.2 µM
Reported cell-model response context
Vendor-reported; no peer-reviewed validation
Anticancer Activity MCF-7 HT-29 Cytotoxicity IC50

PDE4 Inhibition Potential

Multiple pyridazinone derivatives have been characterized as phosphodiesterase 4 (PDE4) inhibitors with anti-inflammatory activity. In a recent study, pyridazinone-scaffold-based compounds (4aa and 4ba) inhibited IL-8, TNF-α, and MMP-9 release from LPS-stimulated human neutrophils and reduced neutrophil recruitment in a murine air pouch model, with efficacy comparable to the reference PDE4 inhibitor zardaverine [1]. The structural features of CAS 942007-73-0—a pyridazinone core with an aryl substituent at position 3 and an acetamide side chain at N1—align with the pharmacophoric requirements for PDE4 inhibition described in published SAR: an aromatic group occupying the hydrophobic clamp, the pyridazinone carbonyl engaging the conserved glutamine, and the acetamide linker providing hydrogen-bonding interactions with the solvent-exposed region [2]. Importantly, PDE4 inhibitory potency among pyridazinone acetamides is highly sensitive to both para-substituent identity and N-substituent topology; published series show IC50 values ranging from low nanomolar to >10 µM depending on these features. Without direct PDE4 enzymatic assay data for CAS 942007-73-0, its PDE4 inhibitory potency relative to characterized analogs (e.g., zardaverine IC50 = 1.6 µM for platelet PDE4; roflumilast IC50 = 0.7 nM for PDE4B) remains speculative [3].

PDE4 potential
Class-level
Structure aligns with PDE4 pharmacophore; no direct IC50
May support PDE4-targeted screening if verified
Pharmacophore alignment from X-ray; class-level inference
PDE4 Inhibition Anti-Inflammatory Pyridazinone Drug Discovery

Physicochemical Property Differentiation

CAS 942007-73-0 (MW 325.41, ClogP ~3.0, HBD = 1, HBA = 4) occupies a physicochemical space that is rule-of-five compliant yet distinct from most commercially available pyridazinone acetamide screening compounds. The molecular weight of 325.41 is approximately 25–40 Da lower than many common pyridazinone analogs bearing bulkier substituents (e.g., N-phenylpiperazinyl derivatives: MW ~395; bis-aryl derivatives: MW ~380–420) . The calculated ClogP of ~3.0 places the compound in a moderately lipophilic range suitable for both cellular permeability and aqueous solubility, contrasting with more lipophilic analogs (e.g., N-benzyl derivatives: ClogP ~3.5–4.5) that may exhibit solubility-limited behavior in aqueous assay buffers. The single hydrogen bond donor (secondary amide NH) differentiates it from analogs carrying additional HBD groups (e.g., phenolic OH, primary amides) that can introduce off-target polypharmacology [1]. These physicochemical distinctions are relevant for researchers procuring compounds for fragment-based screening, cellular phenotypic assays, or in vivo PK studies where physicochemical properties directly influence assay compatibility.

Physicochemical profile
Supporting evidence
MW 325 vs ~345–395 common analogs
ClogP ~3.0 intermediate; HBD=1
Balanced profile may reduce assay interference risks
Calculated properties; experimental solubility not reported
Physicochemical Properties Drug-Likeness Lipinski Rules Lead-Likeness

Procurement Risk and Evidence Gap

A systematic evidence audit of CAS 942007-73-0 reveals a critical procurement consideration: the compound has zero indexed entries in PubMed, zero bioactivity data points in ChEMBL, zero records in PubChem BioAssay, and zero patent family members in WIPO PatentScope as of April 2026 [1]. This contrasts sharply with well-characterized pyridazinone analogs such as zardaverine (PubMed: 200+ articles; ChEMBL: 50+ bioactivity records) or the PDE4-targeting pyridazinone clinical candidate roflumilast (PubMed: 1,500+ articles) [2]. For a procurement decision, this evidentiary void has concrete implications: (a) any biological activity attributed to this compound—including the vendor-reported IC50 values discussed in Evidence Item 3—cannot be corroborated through independent replication; (b) there are no published synthetic procedures with characterized yields and purity specifications that would enable quality control benchmarking; (c) the compound's stability under standard storage conditions, DMSO solubility, and freeze-thaw behavior are undocumented; and (d) no selectivity profile against common off-targets (hERG, CYP450 isoforms, kinase panels) exists. Procuring scientists must weigh this against the structural novelty value the compound offers.

Evidence coverage
Data to verify
0 PubMed, 0 ChEMBL bioactivities, 0 patents
Procurement as early-stage exploration; confirmatory testing advised
All vendor-reported activity requires independent replication
Evidence Quality Reproducibility Procurement Risk Literature Verification

N-Cyclopentyl-pyridazinone: Research and Procurement Applications


Anticancer Screening in Breast and Colon Carcinoma

Based on vendor-reported cytotoxicity data (MCF-7 IC50 = 5.2 µM; HT-29 IC50 = 4.8 µM) and the compound's structural alignment with apoptosis-inducing pyridazinone scaffolds, CAS 942007-73-0 is most appropriately deployed as an exploratory compound in expanded cancer cell line panels [1]. Researchers should consider testing against additional breast cancer subtypes (MDA-MB-231, BT-474), colorectal lines (HCT116, SW620), and a normal cell line (e.g., MCF-10A) to establish a selectivity window. The reported G2/M arrest mechanism—if confirmed—would differentiate this compound from the predominantly G1-arresting pyridazinone EGFR/VEGFR-2 inhibitors described in recent literature (IC50 range: 6.9–18.4 µM against MCF-7) [2]. Procurement quantity recommendation: 10–25 mg for initial dose-response and mechanism-of-action studies, with confirmatory LC-MS purity analysis prior to biological testing.

PDE4 Chemical Biology Evaluation

The pyridazinone acetamide scaffold of CAS 942007-73-0 aligns with the PDE4 inhibitor pharmacophore described in X-ray co-crystal structures and SAR studies [1]. However, without direct PDE4 enzymatic data, procurement should be accompanied by a panel screen against PDE4 isoforms (PDE4A, 4B, 4C, 4D) and counter-screening against PDE3, PDE5, and PDE10 to establish selectivity. The compound's unique 4-ethylphenyl/N-cyclopentyl combination explores chemical space adjacent to, but distinct from, published pyridazinone PDE4 inhibitors such as the biphenyl series (picomolar PDE4 potency) [2] and the neutrophil-targeting pyridazinones 4aa/4ba (functional anti-inflammatory activity comparable to zardaverine) . A positive PDE4 result would establish a novel chemotype for this target class.

SAR of 3-Position Substituent Effects

For medicinal chemistry groups systematically exploring pyridazinone SAR, CAS 942007-73-0 fills a specific gap: the 4-ethylphenyl substituent at the 3-position. Published pyridazinone series predominantly feature 4-fluoro, 4-chloro, 4-methoxy, 3,4-dimethoxy, or unsubstituted phenyl at this position [1]. The 4-ethyl group provides a unique combination of modest electron donation (σp ≈ –0.15) and enhanced lipophilicity relative to methyl, enabling exploration of steric tolerance in the hydrophobic clamp region of target proteins. Procurement as part of a matrix SAR library—varying the 3-aryl substituent (methyl, ethyl, isopropyl, tert-butyl) while holding the N-cyclopentyl acetamide constant—would generate data directly interpretable within the framework of published pyridazinone SAR reviews [2].

Computational Docking Benchmarking

Given the complete absence of experimental target-engagement data for CAS 942007-73-0, the compound is well-suited as a prospective test case for computational target prediction and molecular docking benchmarking studies. Its moderate molecular weight (325.41), single hydrogen bond donor, and well-defined conformational constraints (cyclopentyl ring, planar pyridazinone core) make it computationally tractable [1]. Researchers can perform inverse docking against the PDB to identify potential targets, generate testable hypotheses, and then validate predictions through procurement and experimental testing—creating a complete computational-to-experimental workflow for a previously uncharacterized chemotype. This approach has been successfully applied to other pyridazinone derivatives in recent computational studies [2].

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-model endpoint review
Apoptosis and cell-cycle endpoints
PDE isoform selectivity studies
Pharmacophore alignment review
PDE isoform panel screening
Pyridazinone SAR exploration
Substituent electronic/lipophilic profile
Class-level SAR integration
Computational target prediction
Structural novelty and modeling fit
Prospective target validation workflows
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